4-(Bromomethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLBYPMDIRXALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349073 | |
| Record name | 4-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-78-6 | |
| Record name | 4-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bromomethyl Substituted Pyrimidines
Direct Bromomethylation Approaches
Direct approaches focus on introducing the bromomethyl group onto a pre-existing pyrimidine (B1678525) ring in a single or a few steps.
A common and direct method for synthesizing 4-(bromomethyl)pyrimidine is through the bromination of a 4-(hydroxymethyl)pyrimidine (B30098) precursor. This transformation can be achieved using various brominating agents. For instance, reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this conversion. chemicalbook.com The reaction typically involves treating the hydroxymethylpyrimidine with the brominating agent, often in a suitable solvent. For example, a related synthesis of 4-(bromomethyl)pyridine (B1298872) hydrobromide involves dissolving the corresponding hydroxymethyl compound in 48% HBr and refluxing the mixture. chemicalbook.com Another example involves the use of PBr₃ in a solvent like chloroform. chemicalbook.com
| Precursor | Brominating Agent | Solvent | Conditions | Product |
| 4-(Hydroxymethyl)pyrimidine | Phosphorus Tribromide (PBr₃) | Chloroform | Reflux | This compound |
| 4-(Hydroxymethyl)pyrimidine | Hydrobromic Acid (HBr) | Water | Reflux | This compound Hydrobromide |
This table presents illustrative reaction conditions based on analogous syntheses.
Alternative strategies aim to introduce the bromomethyl group through different alkylation pathways. While direct C-alkylation of the pyrimidine ring is challenging due to its electron-deficient nature, specific methods have been developed. wikipedia.org Nucleophilic substitution reactions are a key strategy, where the pyrimidine moiety acts as a nucleophile or is attacked by a bromomethyl-containing electrophile. nih.gov
In some cases, radical bromination using reagents like N-Bromosuccinimide (NBS) can be employed if a methyl group is already present at the 4-position of the pyrimidine ring. This reaction is typically initiated by light or radical initiators. researchgate.net This method is analogous to the benzylic bromination of toluene.
Another approach involves the use of 4-(iodomethyl)pyrimidines in chemoselective O-alkylation reactions of pyrimidinones (B12756618), which highlights the reactivity of halomethylpyrimidines in substitution reactions. acs.org While this is not a direct synthesis of this compound itself, it demonstrates the utility of related halomethyl derivatives in building more complex molecules. nih.govacs.org
Multi-Step Synthesis Pathways
Multi-step syntheses allow for greater control and versatility in constructing the target molecule, often starting from simpler, acyclic precursors.
The construction of the pyrimidine ring followed by functionalization is a fundamental strategy in heterocyclic chemistry. wikipedia.orgnih.gov A common method for forming the pyrimidine core is the condensation of a β-dicarbonyl compound with an amidine. wikipedia.org To synthesize this compound, a synthetic sequence could involve creating a pyrimidine ring with a suitable functional group at the 4-position that can be later converted to a bromomethyl group.
For example, a synthesis could begin with the cyclization of appropriate precursors to form a 4-methylpyrimidine (B18481). wikipedia.org This methyl group can then be subjected to bromination, as mentioned in the direct bromomethylation section. Alternatively, a precursor bearing a hydroxymethyl group can be used in the cyclization step.
A patent describes a multi-step synthesis for a related compound, 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988), which illustrates this sequential approach. The process starts with the formation of the pyrimidine ring and subsequent modification to introduce the bromomethyl group.
A detailed multi-step synthesis for a derivative, 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate, showcases the integration of several key reactions. google.com This pathway can be adapted for the synthesis of this compound. The key steps include:
Formylation: A starting material like 3-methoxypropionitrile (B90507) reacts with an ethyl formate (B1220265) in the presence of a base such as sodium methoxide. google.com
Methylation: The resulting intermediate is then methylated. google.com
Condensation: The methylated product undergoes condensation with an amidine derivative, such as ethenylamidine hydrochloride, to form the pyrimidine ring. google.com
Bromomethylation: The final step involves a reaction with hydrobromic acid, which converts a methoxy (B1213986) group into the desired bromomethyl group. google.com
This sequence demonstrates a modular approach to building complex pyrimidine derivatives.
| Step | Reaction | Reagents | Purpose |
| 1 | Formylation | Ethyl formate, Sodium methoxide | Introduction of a formyl group. wikipedia.org |
| 2 | Methylation | Dimethyl sulfate | Addition of a methyl group. google.com |
| 3 | Condensation | Ethenylamidine hydrochloride | Formation of the pyrimidine ring. google.com |
| 4 | Bromomethylation | Hydrobromic acid | Conversion to the final bromomethyl product. google.com |
This table outlines a general multi-step synthesis pathway for a bromomethylpyrimidine derivative. google.com
Advanced Synthetic Techniques and Process Enhancements
To improve the synthesis of bromomethyl-substituted pyrimidines, modern techniques are being implemented. In an industrial setting, the use of continuous flow reactors can ensure consistent quality and yield. Microwave-assisted synthesis has also emerged as a powerful tool in organic chemistry, often leading to shorter reaction times and improved yields for the synthesis of pyrimidine derivatives. nih.govekb.eg
Catalytic methods are also being developed to enhance efficiency. For example, various catalysts, including metal complexes, are used to promote the cyclization and functionalization steps in pyrimidine synthesis. organic-chemistry.orgmdpi.com These advanced techniques offer greener and more efficient alternatives to traditional batch processing methods.
Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Bromomethylation
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in organic chemistry, offering substantial improvements over conventional heating methods. nih.gov The primary advantages of using microwave irradiation include dramatic acceleration of reaction rates, which often reduces reaction times from hours to mere minutes, and frequently results in higher product yields and purity. nih.govscholarsresearchlibrary.comlibretexts.org These benefits stem from the unique heating mechanism of microwaves, which involves direct coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating. scholarsresearchlibrary.com
In the context of pyrimidine chemistry, MAOS has been effectively utilized for the synthesis of various derivatives. nih.govclockss.org For instance, the synthesis of trisubstituted pyrimidines has been achieved with enhanced yields and significantly shorter reaction times under microwave conditions compared to traditional methods. jocpr.com One-pot, multi-component reactions to create complex thiazolo[3,2-a]pyrimidine derivatives, which would otherwise require long reaction times and produce low yields, have been successfully performed under microwave irradiation without the need for a catalyst. clockss.org The initial three-component reaction of 2-aminothiazole, benzaldehyde, and ethyl acetoacetate (B1235776) required 48 hours of conventional heating for a 30% yield, whereas microwave heating accomplished the synthesis more efficiently and in higher yields. clockss.org This efficiency is a common theme, with reports showing yield improvements of 10-25% and reaction time reductions from over 10 hours to as little as 10-15 minutes for various pyrimidine syntheses. nih.gov
While direct literature on the specific bromomethylation of 4-methylpyrimidine using MAOS is sparse, the well-established success in related pyrimidine functionalizations strongly supports its applicability. The principles of MAOS—rapid, controlled heating minimizing side reactions—are ideally suited for radical reactions like benzylic bromination, suggesting a promising route for the efficient synthesis of this compound.
Solid-Phase Organic Synthesis (SPOS) of Bromomethyl-Substituted Pyrimidines
Solid-Phase Organic Synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble polymer support, allowing for reactions to be carried out with the ease of filtration and washing for purification. jocpr.compageplace.de This methodology eliminates the need for traditional workup and chromatographic purification of intermediates, which can significantly streamline multi-step synthetic sequences and is highly amenable to automation and the creation of chemical libraries. jocpr.comresearchgate.net
The synthesis of pyrimidine derivatives on solid supports has been well-documented. nih.govacs.org A common strategy involves anchoring a suitable building block, such as a guanidine (B92328) or thiourea (B124793) derivative, to a resin like chloromethyl polystyrene. jocpr.comunits.it The pyrimidine ring is then constructed in a stepwise fashion on this solid support. For example, a guanidine-functionalized resin can be reacted with a molecule like 2-(1-ethoxyethylidene)malononitrile to form a polymer-bound diaminopyrimidine-carbonitrile. jocpr.com After the desired pyrimidine core is assembled and functionalized, the final product is cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA). jocpr.com
This approach has been used to create libraries of 2-substituted pyrimidines and 4-aryl-3,4-dihydropyrimidines. nih.govjfn.ac.lk In some instances, SPOS has been combined with microwave-assisted techniques to further accelerate reaction times and improve yields. jocpr.com While a direct, reported SPOS route to this compound is not prominent, the principles are readily applicable. A potential pathway could involve anchoring 4-methylpyrimidine to a resin, performing the bromomethylation on the solid support, and subsequently cleaving the desired product. The key advantage remains the simplified purification, as excess reagents and byproducts are simply washed away from the resin-bound intermediate. jocpr.com
Continuous-Flow Reactor Implementations for Scalable Production
Continuous-flow chemistry has revolutionized the scalable production of fine chemicals and active pharmaceutical ingredients (APIs) by offering superior control, safety, and efficiency compared to traditional batch reactors. optimus.beosti.govrsc.org In a flow reactor, reagents are continuously pumped and mixed in a network of tubes or channels, allowing for precise control over parameters like temperature, pressure, and residence time. optimus.be This technology is particularly advantageous for photochemical reactions, where the high surface-area-to-volume ratio ensures uniform light irradiation, and for handling hazardous reagents or unstable intermediates safely. osti.govrsc.org
The synthesis of bromomethyl-substituted pyrimidines, key precursors for pharmaceuticals like Rosuvastatin, has been significantly improved using continuous-flow technology. researchgate.netmdpi.comacs.org Specifically, the photochemical benzylic bromination of a 5-methyl-substituted pyrimidine was shown to be markedly more productive in a flow system versus a batch process. researchgate.netacs.org The reaction time was reduced from hours to minutes, and the formation of impurities from product photodegradation was significantly suppressed. researchgate.netmdpi.com
A typical setup involves using N-bromosuccinimide (NBS) as the bromine source and a solvent like acetonitrile, which is a greener alternative to hazardous chlorinated solvents like CCl₄. rsc.org The reaction mixture is pumped through transparent fluorinated ethylene (B1197577) polymer (FEP) tubing wrapped around a light source, such as a household compact fluorescent lamp (CFL). rsc.org This setup allows for efficient and uniform irradiation, leading to good-to-excellent yields with only a small excess of the brominating agent. rsc.org The productivity of these systems is impressive, with reports of throughputs reaching up to 180 mmol per hour, demonstrating the clear advantage of flow chemistry for the industrial-scale synthesis of compounds like this compound. rsc.org
| Parameter | Batch Photochemical Bromination | Continuous-Flow Photochemical Bromination | Reference |
|---|---|---|---|
| Reaction Time | Hours | Minutes | researchgate.net, acs.org |
| Product Purity | Lower (due to side products/degradation) | Higher (suppressed side reactions) | researchgate.netmdpi.com |
| Productivity | Low, difficult to scale | High (e.g., up to 180 mmol/hr) | rsc.org |
| Safety | Higher risk with scalability | Enhanced safety, smaller reaction volumes | osti.gov |
Synthetic Challenges and Control of Selectivity
The synthesis of this compound via benzylic bromination, while conceptually straightforward, presents several challenges related to selectivity. The reaction proceeds via a radical mechanism, and controlling the reaction to favor the desired monosubstituted product is paramount. chemistrysteps.com A primary challenge is preventing over-bromination, which would lead to the formation of 4-(dibromomethyl)pyrimidine. Another potential side reaction is the bromination of the pyrimidine ring itself, an electrophilic aromatic substitution that can compete with the desired radical pathway under certain conditions. chemistrysteps.com
Furthermore, the regioselectivity of reactions on the pyrimidine ring can be highly sensitive to the presence of other substituents. wuxiapptec.com For instance, in nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines, the presence of an electron-donating group can switch the preferred site of reaction from the C-4 to the C-2 position. wuxiapptec.com While benzylic bromination is a different mechanism, this highlights the electronic sensitivity of the pyrimidine system, which must be considered to ensure selective functionalization at the desired methyl group.
Reactivity and Reaction Mechanisms of Bromomethyl Substituted Pyrimidines
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of the reactivity of 4-(bromomethyl)pyrimidine, enabling its use as a versatile building block in organic synthesis. The pyrimidine (B1678525) ring's electron-withdrawing nature enhances the electrophilicity of the bromomethyl carbon, making it highly reactive towards nucleophiles.
Mechanism of Bromine as a Leaving Group
The bromine atom in this compound is an excellent leaving group due to its ability to stabilize the negative charge that develops as the C-Br bond breaks. The reaction mechanism for its substitution can proceed via either an S_N_1 (Substitution Nucleophilic Unimolecular) or S_N_2 (Substitution Nucleophilic Bimolecular) pathway, analogous to the reactivity of benzylic halides.
The S_N_2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
Alternatively, the S_N_1 mechanism can occur, particularly with weaker nucleophiles or under conditions that favor carbocation formation. The pyrimidine ring can stabilize the resulting carbocation at the methylene (B1212753) position through resonance, similar to a benzyl (B1604629) carbocation. This stabilization lowers the activation energy for the formation of the carbocation intermediate, which is then rapidly attacked by a nucleophile.
Scope and Versatility of Nucleophilic Attacks at the Bromomethyl Carbon
The highly electrophilic nature of the bromomethyl carbon in this compound allows for substitution reactions with a wide array of nucleophiles. This versatility is fundamental to its application in constructing more complex molecules. Common nucleophiles include amines, alcohols, thiols, and carbanions. semanticscholar.org For example, reactions with various anilines can proceed to form the corresponding substituted aminomethylpyrimidines. Similarly, sulfur-based nucleophiles like thiourea (B124793) and its derivatives readily displace the bromide to form isothiouronium salts, which are valuable intermediates themselves. semanticscholar.orgsemanticscholar.org The reaction of 5-bromo-6-bromomethyl-3-methyl-1-(2-bromoethyl)-2,4(1H,3H)-pyrimidinedione with sodium benzenesulfinate (B1229208) showcases the displacement of the bromomethyl group to yield a sulfone. jst.go.jp
The following interactive table summarizes various nucleophilic substitution reactions involving bromomethyl-substituted pyrimidines.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Ref. |
|---|---|---|---|
| Amine | Primary Amines | Substituted Aminomethylpyrimidine | rsc.org |
| Thiol | Thiourea | Isothiouronium Salt | semanticscholar.org |
| Sulfinate | Sodium Benzenesulfinate | Sulfonylmethylpyrimidine | jst.go.jp |
| Carbanion | Malononitrile (B47326) | Cyanomethylpyrimidine | semanticscholar.org |
Cyclization and Condensation Reactions
This compound is a key precursor for the synthesis of fused heterocyclic systems. Its ability to react with binucleophiles—reagents with two nucleophilic centers—in either a stepwise or concerted manner leads to the formation of bicyclic and polycyclic structures containing the pyrimidine ring. These reactions can be categorized as intramolecular cyclizations or intermolecular condensations.
Formation of Fused Heterocyclic Ring Systems via Intramolecular Cyclization
Intramolecular cyclization occurs when a nucleophilic center within the same molecule attacks the electrophilic bromomethyl carbon. This is a powerful strategy for constructing fused ring systems. For instance, a 6-bromomethylpyrimidine derivative can be treated with malononitrile or ethyl cyanoacetate. The initial nucleophilic attack by the carbanion formed from the active methylene compound is followed by an intramolecular cyclization to yield hexahydrocyclopenta[d]pyrimidine derivatives. semanticscholar.org Another prominent example is the reaction of bromomethylpyrimidines with thiourea, which initially forms an S-alkylated intermediate. This intermediate can then undergo intramolecular cyclization to produce fused systems like thiazolo[3,2-a]pyrimidines. mdpi.comresearchgate.net Similarly, reaction with hydrazines can lead to the formation of pyrimido[4,5-d]pyridazines. semanticscholar.org The cyclization of a bromomethyl pyrimidine derivative has been shown to result in an imidazolopyrimidine. researchgate.net
Intermolecular Condensations with Various Reagents (e.g., Amines, Alcohols)
Intermolecular condensation reactions involve the reaction of this compound with a separate molecule containing at least two nucleophilic sites, leading to a fused ring system. ebsco.com A classic example is the reaction of 6-bromomethyl-1,3-dimethyl-5-nitrouracil with primary amines, which affords 2-substituted pyrazolo[4,3-d]pyrimidine 1-oxides. rsc.orgconsensus.app These products can be further transformed into pyrimido[5,4-d]pyrimidines. rsc.org The reaction with binucleophiles like thiosemicarbazide (B42300) can yield thiazolo[3,4-c]pyrimidine derivatives through an initial substitution followed by cyclocondensation. semanticscholar.orgsemanticscholar.org The synthesis of thiazolo[3,2-a]pyrimidines can also be achieved through the condensation of dihydropyrimidinethiones with phenacyl bromides, a reaction analogous to using bromomethyl pyrimidines with a suitable binucleophile. mdpi.comnih.gov
Table 2: Examples of Fused Heterocycles from Bromomethylpyrimidines
| Reagent | Fused Ring System | Reaction Type | Ref. |
|---|---|---|---|
| Thiourea | Thiazolo[3,2-a]pyrimidine | Intermolecular Condensation/Cyclization | mdpi.comresearchgate.net |
| Primary Amines | Pyrazolo[4,3-d]pyrimidine | Intermolecular Condensation/Cyclization | rsc.orgconsensus.app |
| Hydrazines | Pyrimido[4,5-d]pyridazine | Intermolecular Condensation/Cyclization | semanticscholar.org |
| Malononitrile | Cyclopenta[d]pyrimidine | Nucleophilic Substitution/Intramolecular Cyclization | semanticscholar.org |
Advanced Transformative Reactions
Beyond standard nucleophilic substitutions and cyclizations, bromomethyl-substituted pyrimidines can participate in more advanced transformations, notably palladium-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of these building blocks.
Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to couple bromopyrimidines with various boronic acids. nih.gov While this often targets a bromo-substituent directly on the pyrimidine ring, the reactivity of the bromomethyl group can also be harnessed in related transformations. A key example is the Sonogashira cross-coupling reaction. Bromo-substituted pyrazolo[1,5-a]pyrimidines have been successfully coupled with a variety of terminal alkynes using a palladium catalyst. nih.gov This reaction demonstrates the feasibility of forming new C-C bonds at positions functionalized with a bromine atom, a principle extendable to the bromomethyl group under appropriate catalytic conditions. Such cross-coupling strategies are powerful tools for creating complex molecular architectures from relatively simple pyrimidine precursors. rsc.org
Generation and Reactions of Pyrimidine o-Quinodimethanes
Pyrimidine o-quinodimethanes are highly reactive intermediates that can be generated in situ from suitable precursors. One established method involves the thermal treatment of cyclobutapyrimidines. nih.govacs.org For instance, 2,4-disubstituted 5,6-dihydrocyclobuta[d]pyrimidines serve as effective precursors for generating the corresponding pyrimidine ortho-quinodimethanes. researchgate.net These precursors can be synthesized in a one-pot procedure from cyclobutanone (B123998) and alkyl or aryl nitriles. nih.govacs.org
Once generated, these pyrimidine o-quinodimethanes readily participate in cycloaddition reactions, most notably the Diels-Alder reaction. They can be efficiently trapped by various dienophiles. researchgate.netresearchgate.net A significant application of this reactivity is the synthesis of novel organofullerenes, which are prepared through the [4+2] cycloaddition of C(60) fullerene with in situ generated pyrimidine o-quinodimethanes. nih.govacs.org Theoretical calculations have shown that this cycloaddition is controlled by the Highest Occupied Molecular Orbital (HOMO) of the diene (the pyrimidine o-quinodimethane). nih.govacs.org
The Diels-Alder reactions of pyrimidine o-quinodimethanes have been investigated with various dienophiles, including diethyl maleate (B1232345), diethyl fumarate (B1241708), and dimethyl acetylenedicarboxylate, leading to the formation of tetrahydroquinazoline (B156257) and quinazoline (B50416) derivatives. ingentaconnect.comingentaconnect.com The stereochemistry of these reactions is notable; while diethyl maleate yields a mixture of cis- and trans-adducts, diethyl fumarate exclusively produces the trans-adduct. ingentaconnect.comingentaconnect.com
The versatility of this method is further demonstrated by the use of 2,4-bis(methylsulfanyl)-5,6-dihydrocyclobuta[d]pyrimidine as a precursor. The resulting cycloadducts contain two methylthio groups that can be readily substituted, providing a pathway to a variety of functionalized fused pyrimidines. researchgate.net
Specific Reactivity of Different Substituent Positions on the Pyrimidine Ring
The pyrimidine ring exhibits distinct reactivity patterns based on the position of its substituents. The nitrogen atoms at positions 1 and 3 make the ring electron-deficient, particularly at the 2-, 4-, and 6-positions. wikipedia.org This electron deficiency facilitates nucleophilic aromatic substitution (SNAr) at these sites. wikipedia.org In contrast, the 5-position is less electron-deficient, making it more susceptible to electrophilic substitution reactions like nitration and halogenation. wikipedia.org
For bromomethyl-substituted pyrimidines, the primary site of reactivity is the bromomethyl group itself. This group is highly electrophilic and susceptible to nucleophilic attack, making it an excellent leaving group in SN2 reactions. This allows for the ready displacement of the bromide ion by a wide range of nucleophiles, such as amines, thiols, and alkoxides, to form various substituted pyrimidine derivatives.
The reactivity of the pyrimidine ring itself is significantly influenced by the nature and position of other substituents. For example, in 2,4-dichloropyrimidines, nucleophilic substitution typically occurs selectively at the C-4 position. However, the presence of an electron-donating group at the C-6 position can alter this selectivity, favoring substitution at the C-2 position. wuxiapptec.com Similarly, the presence of electron-withdrawing groups like trifluoromethyl (CF₃) can enhance metabolic stability and lipophilicity. In contrast, amino groups increase polarity, which affects the pharmacokinetic properties of the molecule.
Stability and Degradation Pathways
Thermal Stability and Decomposition Processes
The thermal stability of bromomethyl-substituted pyrimidines can be influenced by their structure and the presence of other functional groups. For instance, this compound hydrobromide is reported to decompose at temperatures above 250°C. The stability can be enhanced by substitution; 4-substituted analogs have been observed to possess higher decomposition temperatures, which is attributed to increased crystal lattice stability.
In a related compound, 4-amino-2-methyl-5-(bromomethyl)pyrimidine, overheating above 350°C results in decomposition, yielding products such as 4-amino-2-methylpyrimidine. Mass spectrometric analysis often shows the loss of the bromine atom as a common fragmentation pathway, which confirms the presence of the bromomethyl substituent.
The following table summarizes the reported decomposition data for selected bromomethyl-pyrimidine derivatives.
| Compound Name | Decomposition Temperature (°C) | Notes |
| This compound hydrobromide | >250 | |
| 4-Amino-2-methyl-5-(bromomethyl)pyrimidine | >350 | Leads to decomposition products. |
This table is based on available data and may not be exhaustive.
Hydrolytic Stability and Salt Formation
The hydrolytic stability of bromomethyl-substituted pyrimidines is a crucial factor, particularly for their application and storage. The bromomethyl group can undergo hydrolysis, especially under acidic or basic conditions. However, converting the parent compound into a salt, such as a hydrobromide, can significantly improve its stability and solubility in aqueous environments. evitachem.com
For example, 4-amino-5-bromomethyl-2-methylpyrimidine (B1594988) undergoes hydrolysis under acidic conditions to form stable salts. The reaction of the hydrobromide salt of this compound at 135°C in an aqueous medium results in stable salt formation. Studies on related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine 2'-deoxyribofuranosides, have shown that they are considerably more stable against proton-catalyzed hydrolysis of the N-glycosylic bond compared to the corresponding purine (B94841) nucleosides. psu.edursc.org This increased stability is attributed to the electronic differences between the pyrazole (B372694) and imidazole (B134444) ring systems. psu.edu
While comprehensive kinetic data for the hydrolysis of this compound itself is limited, the general behavior of related compounds suggests that factors like pH and the presence of other substituents play a significant role. For many pharmaceuticals, while they may show instability at elevated temperatures (e.g., 50°C), their half-lives under more typical environmental conditions can be quite long. nih.gov
The following table outlines reaction conditions related to the hydrolysis and salt formation of a substituted bromomethylpyrimidine.
| Compound | Reagents | Conditions | Outcome |
| 4-Amino-2-methyl-5-(bromomethyl)pyrimidine | Hydrobromic acid (48% w/w) | 135°C in aqueous medium for 6–8 hours | Formation of a stable hydrobromide salt. |
This table illustrates a specific example of salt formation via hydrolysis.
Derivatives and Analogs of Bromomethyl Substituted Pyrimidines
Pyrimidine-Fused Ring Systems
The fusion of a second heterocyclic ring onto the pyrimidine (B1678525) core generates scaffolds with significant chemical and biological diversity. 4-(Bromomethyl)pyrimidine and its conceptual derivatives serve as key building blocks in the synthesis of these complex systems.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine (B94841) isostere. Synthetic strategies towards these derivatives often involve the construction of the pyrimidine ring onto a pre-existing pyrazole (B372694) or vice-versa. While direct cyclization using this compound is not the primary route to the core, the bromomethyl handle is crucial for derivatization.
A common method involves the alkylation of pyrazolo[3,4-d]pyrimidinones. For instance, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be reacted with various alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide in the presence of a base to yield N- or O-alkylated products nih.gov. By analogy, this compound can serve as a potent alkylating agent in similar reactions to introduce the pyrimidin-4-ylmethyl moiety onto the pyrazolo[3,4-d]pyrimidine core.
Alternatively, a bromomethyl group can be introduced onto a pre-formed pyrazolo[3,4-d]pyrimidine ring system. One synthetic approach involves the bromination of a methyl-substituted pyrazolo[3,4-d]pyrimidine using N-bromosuccinimide (NBS) or bromine in acetic acid nih.gov. A more efficient route involves the reduction of a corresponding ester to an alcohol, followed by substitution of the hydroxyl group with a bromine atom using reagents like carbon tetrabromide and triphenylphosphine, achieving yields around 60% nih.gov. This creates a reactive bromomethyl-substituted pyrazolo[3,4-d]pyrimidine intermediate ready for further nucleophilic substitution.
Table 1: Representative Alkylation Reactions on Pyrazolo[3,4-d]pyrimidin-4-ol nih.gov
| Alkylating Agent | Product Position(s) of Alkylation |
| Methyl Iodide | N1 and O4 |
| Propargyl Bromide | N1 and N2 |
| Phenacyl Bromide | N1 |
This table illustrates the principle of alkylating the pyrazolo[3,4-d]pyrimidine core, a reaction for which this compound would be a suitable reagent.
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of purine analogs. Their synthesis can be achieved through various cascade and multicomponent reactions, often starting from 6-aminouracil (B15529) derivatives nih.gov.
Once the pyrrolo[2,3-d]pyrimidine core is assembled, the pyrrole (B145914) nitrogen is available for functionalization. The N-alkylation of the pyrrole ring is a common transformation to introduce diverse substituents. This compound is an ideal electrophile for this purpose. The reaction typically proceeds by deprotonating the pyrrole nitrogen with a suitable base, such as sodium hydride, followed by nucleophilic attack on the bromomethyl group of this compound. This reaction covalently links the two heterocyclic systems through a methylene (B1212753) bridge.
The synthesis of the core itself can be achieved through various means, including the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with nucleophiles like ethyl-4-aminobenzoate mdpi.com. Subsequent modifications can then be performed on the periphery of the molecule.
The synthesis of imidazo[1,2-a]pyrimidines can be readily achieved through the condensation of 2-aminopyrimidine (B69317) with α-haloketones nih.gov. A classic example is the reaction between 2-aminopyrimidine and 2-bromoacetophenone, which yields 2-phenylimidazo[1,2-a]pyrimidine (B97590) nih.gov. This reaction proceeds via initial N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine, followed by intramolecular cyclization and dehydration. A ketone derivative of this compound, such as 2-bromo-1-(pyrimidin-4-yl)ethan-1-one, would be a direct substrate for this type of reaction to form a pyrimidinyl-substituted imidazo[1,2-a]pyrimidine.
Similarly, thiazolopyrimidine scaffolds are synthesized by reacting pyrimidine precursors containing a thiourea (B124793) or thione moiety with reagents bearing a leaving group. For example, thiazolo[3,2-a]pyrimidin-3(5H)-ones can be prepared by reacting 3,4-dihydropyrimidin-2(1H)-thiones with ethyl bromoacetate (B1195939) in a condensation/cyclization sequence ijnc.ir. The reaction involves S-alkylation followed by intramolecular cyclization. This established methodology highlights a pathway where a bromomethylketone derived from pyrimidine could be employed to construct thiazolopyrimidine systems.
The pyrimido[5,4-d]pyrimidine (B1612823) core is a nitrogen-rich heterocyclic system that mimics the structure of purines. A powerful method for its synthesis involves the use of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) as a versatile starting material researchgate.net. The four chlorine atoms are susceptible to sequential nucleophilic substitution, allowing for controlled, regioselective introduction of various functional groups.
The reaction conditions, such as temperature and solvent, can be tuned to control the position of substitution. Typically, substitution occurs first at the C4 and C8 positions, followed by the C2 and C6 positions researchgate.net. This stepwise functionalization allows for the construction of highly complex and diverse derivatives. For example, reacting the tetrachloro precursor sequentially with piperazine (B1678402) and then diethanolamine (B148213) can yield specific, differentially substituted products researchgate.net.
Transformations involving this compound could be envisioned where a nucleophile (e.g., piperazine) is first reacted with this compound to form an intermediate, which is then used as a nucleophile in the sequential substitution reaction on the tetrachloropyrimido[5,4-d]pyrimidine core.
Table 2: Sequential Nucleophilic Substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine researchgate.net
| Step | Reagent | Position(s) Substituted |
| 1 | Piperazine | C4 |
| 2 | Diethanolamine | C8 |
| 3 | Diethanolamine | C2 |
| 4 | Ethanolamine | C6 |
Modified Pyrimidine Backbones
In addition to serving as a precursor for fused rings, the pyrimidine moiety itself can be modified, particularly through halogenation, to create useful synthetic intermediates.
Halogenated pyrimidines are valuable intermediates in organic synthesis, primarily for their use in cross-coupling reactions. The synthesis of pyrimidines bearing both a halogen on the aromatic ring and a halogenated methyl group creates a doubly activated scaffold.
A relevant example is the synthesis of 2-trichloromethyl-4-chloropyrimidines. These compounds are prepared via an acylation/cyclization-chlorination process thieme.de. This method serves as a valuable route for producing pyrimidine derivatives that are functionalized at multiple positions with reactive groups. The chloro group on the pyrimidine ring can undergo nucleophilic substitution, while the trichloromethyl group can participate in other transformations. This highlights a synthetic strategy for creating pyrimidine backbones with multiple halogen-based reactive sites. Similarly, bromination of the pyrimidine ring at the 5-position is a known transformation, leading to analogs such as 5-bromopyrimidines, which can be further elaborated nih.gov.
Alkyl and Aryl Functionalizations
The this compound scaffold is a versatile building block in synthetic organic chemistry. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the bromomethyl group, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of alkyl and aryl functionalities, typically by forming a new carbon-heteroatom or carbon-carbon bond at the methylene bridge.
Alkyl Functionalizations
The primary route for alkyl functionalization involves the use of 4-(halomethyl)pyrimidine derivatives as potent alkylating agents in reactions with various nucleophiles. Research has demonstrated that these compounds can selectively alkylate heteroatoms, such as oxygen and nitrogen, in other heterocyclic systems.
Detailed studies on the chemoselective O-alkylation of pyrimidin-2(1H)-ones highlight the utility of 4-(halomethyl)pyrimidines. In these reactions, the 4-(halomethyl)pyrimidine acts as the electrophile, delivering the pyrimidin-4-ylmethyl moiety to the nucleophilic oxygen of the pyrimidinone. The efficiency of this substitution is dependent on the nature of the halogen, following the expected trend for leaving group ability (I > Br > Cl). For instance, when comparing chloro-, bromo-, and iodomethyl analogs in the alkylation of 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one, the iodinated derivative provided the highest yield, though the brominated version also proved effective. This selective O-alkylation proceeds efficiently in the presence of a base like potassium carbonate in solvents such as acetone (B3395972) or acetonitrile.
The scope of this reaction is broad, accommodating various substituents on both the pyrimidinone nucleophile and the 4-(halomethyl)pyrimidine electrophile. High yields have been reported for substrates bearing aryl, heteroaryl, and alkyl groups.
Reaction conditions: Pyrimidin-2(1H)-one, K₂CO₃, 4-(iodomethyl)pyrimidine derivative, in refluxing acetone for 30 minutes. Data is illustrative of the reaction's scope and efficiency.
Aryl Functionalizations
Directly attaching an aryl group to the C4-position of the pyrimidine ring is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or C-H arylation, performed on a 4-halopyrimidine precursor. nih.govmdpi.com However, this compound offers an alternative strategy for aryl functionalization by enabling the introduction of an aryl group connected via a methylene (-CH₂-) linker.
This is accomplished through nucleophilic substitution, where the bromide is displaced by an aryl nucleophile. While direct C-arylation with aryl Grignard or organolithium reagents can be complex, functionalization is readily achieved using heteroatom nucleophiles on an aromatic ring. Aryl oxides (phenoxides), aryl thiols (thiophenolates), and anilines can serve as effective nucleophiles to form 4-((aryloxy)methyl)-, 4-((arylthio)methyl)-, and 4-((arylamino)methyl)pyrimidine derivatives, respectively. These reactions typically proceed under basic conditions, which serve to deprotonate the nucleophile (e.g., phenol (B47542) to phenoxide) and facilitate the substitution. This method provides a reliable pathway to connect the pyrimidine core to various aromatic and heteroaromatic systems, expanding the structural diversity of accessible derivatives.
Applications in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
As a functionalized heterocycle, 4-(Bromomethyl)pyrimidine serves as a fundamental starting material for the synthesis of intricate molecular designs. The presence of the pyrimidine (B1678525) ring is significant, as this nitrogen-containing aromatic system is a core component of nucleobases, making it a privileged structure in medicinal chemistry and chemical biology. growingscience.com The compound's utility lies in the electrophilic nature of the benzylic carbon, which readily reacts with a wide range of nucleophiles, allowing for the straightforward attachment of the pyrimidin-4-ylmethyl moiety to other molecular fragments.
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities including antiviral, anticancer, and antifungal properties. pharmaguideline.comnih.gov this compound is instrumental in the synthesis of molecules that target various biological pathways. For instance, it can be used in the alkylation of amines, alcohols, or thiols that are part of a larger molecular structure to introduce the pyrimidine ring, a common strategy in the creation of novel drug candidates. growingscience.com The synthesis of pyrimidine nucleoside analogues, which can interfere with viral replication, is one area where such intermediates are crucial. nih.gov The development of kinase inhibitors, a major class of anticancer drugs, often involves pyrimidine-based structures that form key hydrogen bonds within the enzyme's active site. nih.gov
Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Pyrimidine Intermediates
| Scaffold Class | Therapeutic Area | Role of Pyrimidine Ring |
| Kinase Inhibitors | Oncology | Forms hydrogen bonds in the ATP-binding site |
| Nucleoside Analogues | Antiviral | Mimics natural nucleosides to inhibit viral polymerases |
| Dihydropyrimidines | Cardiovascular | Calcium channel blockers |
| Fused Pyrimidines | Various | Core of diverse biologically active compounds |
Beyond pharmaceuticals, the pyrimidine core is also a critical component in modern agrochemicals, including herbicides, fungicides, and insecticides. nih.gov The unique electronic properties of the pyrimidine ring can impart desirable characteristics to these molecules, such as enhanced efficacy and specific modes of action. This compound serves as a key intermediate for introducing this heterocycle into new agrochemical candidates. For example, related compounds like 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine (B185593) are utilized as starting materials in the synthesis of novel pesticides and other specialty chemicals. smolecule.com The ability to functionalize the pyrimidine ring allows for the fine-tuning of a compound's biological activity and physical properties, making it a valuable tool for the agrochemical industry. researchgate.net
Role in Total Synthesis Strategies
In the context of total synthesis, where complex natural products are assembled from simple precursors, this compound can serve as a valuable synthon. Its role is to introduce the pyrimidin-4-ylmethyl fragment into a larger, more elaborate molecular architecture. The reliability of its reactions allows for its incorporation at various stages of a multi-step synthesis, providing a dependable method for installing the pyrimidine heterocycle, which might be a key structural element of the final target molecule.
Precursors for Chiral Catalysts and Auxiliaries
The development of asymmetric synthesis relies on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of a reaction. This compound can be employed as a precursor in the synthesis of chiral ligands for metal-based catalysts. The bromomethyl group allows for the covalent attachment of the pyrimidine unit to a chiral scaffold. The nitrogen atoms within the pyrimidine ring can then act as coordination sites for a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. The synthesis of such specialized organometallic complexes is a key area of research in modern organic chemistry. nih.gov
Diverse Chemical Transformations for Novel Compound Libraries
The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. nih.gov this compound is an ideal starting material for this purpose due to the versatile reactivity of the bromomethyl group. A wide array of nucleophiles can be used to displace the bromide ion, leading to the rapid generation of a diverse set of new molecules, each featuring the pyrimidine core. This strategy enables the exploration of a broad chemical space to identify compounds with desired biological or material properties.
Table 2: Chemical Transformations of this compound
| Reaction Type | Nucleophile | Resulting Functional Group | Application |
| N-Alkylation | Amines, Amides, Heterocycles | Substituted Amines | Pharmaceutical and Agrochemical Synthesis |
| O-Alkylation (Williamson Ether Synthesis) | Alcohols, Phenols | Ethers | Synthesis of Complex Scaffolds |
| S-Alkylation | Thiols, Thiophenols | Thioethers | Bioactive Compound Synthesis |
| C-Alkylation | Enolates, Organometallics | Carbon-Carbon Bonds | Molecular Framework Elaboration |
Medicinal Chemistry and Biological Research Applications of Bromomethyl Substituted Pyrimidines
Design and Synthesis of Therapeutic Agents
The reactive bromomethyl group at the 4-position of the pyrimidine (B1678525) ring makes 4-(Bromomethyl)pyrimidine a valuable intermediate for the synthesis of a diverse range of therapeutic agents. This reactivity allows for the facile introduction of various functional groups and pharmacophores, enabling the creation of novel molecules with potential antiviral, anticancer, antimicrobial, and enzyme-inhibitory properties.
Antiviral Activities and Mechanisms
Pyrimidine derivatives have a well-established history as antiviral agents, and the this compound scaffold contributes to this legacy. While direct antiviral studies on this compound itself are not extensively documented, its utility as a synthetic precursor is evident in the development of potent antiviral compounds. The pyrimidine core is a key component in a multitude of molecules that have been investigated for their ability to inhibit a wide range of viruses, including influenza, respiratory syncytial virus, rhinovirus, dengue virus, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV) nih.govnih.gov. The mechanism of action for many pyrimidine-based antivirals involves the inhibition of viral replication by targeting host pyrimidine biosynthesis pathways or by directly inhibiting viral enzymes nih.gov. For instance, some pyrimidine derivatives function by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, thereby depleting the nucleotide pool necessary for viral replication nih.gov.
Anticancer Potential, Cytotoxicity, and Apoptosis Induction
The pyrimidine nucleus is a privileged scaffold in the design of anticancer agents due to its structural similarity to the nucleobases of DNA and RNA nih.govnih.govmdpi.com. This resemblance allows pyrimidine derivatives to interfere with various cellular processes crucial for cancer cell proliferation and survival.
A study on the closely related compound, 4-bromopyrimidine, demonstrated profound cytotoxic effects on the K562 human erythroleukemia cell line in a dose- and time-dependent manner mdpi.com. The IC50 value of this compound was comparable to that of the established anticancer drug doxorubicin, suggesting its potential as a cytotoxic agent against cancer cells mdpi.com. Further research into derivatives synthesized from this compound has shown that these compounds can exhibit significant antiproliferative activity against various cancer cell lines, including those of the breast, colon, lung, and cervix nih.govnih.govnih.govrsc.org.
The mechanisms underlying the anticancer activity of these pyrimidine derivatives often involve the induction of apoptosis (programmed cell death) and cell cycle arrest nih.govrsc.orgnih.govresearchgate.netmdpi.com. For example, certain novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, which could be synthesized using a 4-(halomethyl)pyrimidine intermediate, were found to induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis in MCF-7 breast cancer cells rsc.org. This was associated with an increase in reactive oxygen species (ROS) generation, a decrease in mitochondrial membrane potential, and the modulation of apoptosis-related proteins such as Bax and Bcl-2 rsc.org.
Antimicrobial and Antifungal Investigations
The pyrimidine scaffold is also a key feature in the development of antimicrobial and antifungal agents nih.govdoaj.orgnih.gov. The structural diversity that can be achieved by modifying the pyrimidine ring allows for the generation of compounds with activity against a range of pathogenic bacteria and fungi. While specific studies on the antimicrobial and antifungal properties of this compound are not prevalent, its role as a synthetic intermediate is crucial. For instance, novel pyrimidine derivatives containing an amide moiety have been synthesized and shown to exhibit significant antifungal activity against various plant pathogenic fungi nih.gov. One such derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, demonstrated excellent antifungal activity against Phomopsis sp., with an EC50 value superior to that of the commercial fungicide Pyrimethanil nih.gov.
Modulation of Enzyme Activities (e.g., Thymidylate Synthase, Src Kinase, RTKs)
The ability of pyrimidine derivatives to mimic endogenous nucleotides makes them effective inhibitors of various enzymes involved in critical cellular processes.
Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis nih.govwikipedia.orgnih.gov. Inhibition of TS leads to "thymineless death" in rapidly dividing cells, making it an attractive target for anticancer therapy nih.govwikipedia.orgnih.gov. While direct inhibition of TS by this compound has not been reported, the pyrimidine scaffold is a common feature in many known TS inhibitors, such as 5-fluorouracil (B62378) and its derivatives nih.govwikipedia.orgnih.gov.
Src Kinase: Src family kinases are non-receptor tyrosine kinases that play a significant role in various cellular processes, including proliferation, differentiation, and migration nih.govjipbs.comnih.govrndsystems.com. Aberrant Src kinase activity is often associated with cancer development and progression. Several pyrimidine-based compounds have been developed as potent Src kinase inhibitors nih.govjipbs.comnih.govrndsystems.comresearchgate.net. For instance, a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles, which can be considered complex pyrimidine derivatives, have shown potent inhibition of Src kinase activity nih.gov.
Receptor Tyrosine Kinases (RTKs): RTKs are a family of cell surface receptors that are critical for cellular signaling and are frequently dysregulated in cancer nih.govdrugbank.comaltmeyers.orgyoutube.com. The inhibition of RTKs is a well-established strategy in cancer therapy nih.govdrugbank.comaltmeyers.orgyoutube.com. Pyrido[d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a member of the RTK family nih.gov. Specifically, 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have demonstrated very high inhibitory ability against the tyrosine kinase activity of EGFR nih.gov.
Structure-Activity Relationship (SAR) Studies and Molecular Design
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold serves as a valuable tool in such studies, allowing for systematic modifications to explore the impact of different substituents on the desired biological effect doaj.orgnih.govmdpi.com.
In the context of anticancer drug design, SAR studies on pyrimidine derivatives have revealed several key features that contribute to their activity. For example, in a series of 4,6-pyrimidine analogues investigated as colchicine (B1669291) binding site inhibitors, specific substitutions on the pyrimidine ring were found to be crucial for potent antiproliferative activities nih.gov. The presence of a bromomethyl group at the 4-position provides a reactive handle to introduce a variety of substituents, thereby enabling a thorough exploration of the chemical space around the pyrimidine core. This allows medicinal chemists to fine-tune the properties of the molecule, such as potency, selectivity, and pharmacokinetic profile.
For instance, in the development of EGFR inhibitors based on the pyrido[d]pyrimidine scaffold, SAR studies have shown that the nature and position of substituents on the pyrimidine ring significantly impact the inhibitory potency nih.gov. The ability to readily modify the 4-position through the bromomethyl group is instrumental in these investigations.
Applications in Biochemical Assays and Enzyme Mechanism Elucidation
The reactive nature of the bromomethyl group in this compound makes it a useful tool in biochemical assays and for elucidating enzyme mechanisms. This functional group can act as an electrophile, allowing the molecule to be used as a covalent probe to label the active sites of enzymes. By forming a covalent bond with a specific amino acid residue within the active site, this compound or its derivatives can irreversibly inhibit the enzyme. This "suicide inhibition" can be used to identify and characterize the active site residues and to study the catalytic mechanism of the enzyme nih.gov.
Furthermore, by attaching a reporter group (e.g., a fluorescent tag or a biotin (B1667282) molecule) to the pyrimidine scaffold, derivatives of this compound can be used as affinity probes to identify and isolate specific enzymes or receptors from complex biological mixtures. This approach is valuable in target identification and validation in the drug discovery process. While specific examples of this compound being used in this exact manner are not widely reported in the readily available literature, the chemical principles underlying its potential utility in this area are well-established in medicinal chemistry.
Nucleic Acid Chemistry and Genetic Modulation Studies
The chemical reactivity of the bromomethyl group makes this compound a molecule of interest in the field of nucleic acid chemistry. This reactivity is centered on the susceptibility of the carbon-bromine bond to nucleophilic substitution, a fundamental reaction in organic chemistry. Within the context of nucleic acids, the nitrogen and oxygen atoms of the constituent nucleobases (adenine, guanine, cytosine, thymine, and uracil) are nucleophilic centers.
Theoretically, this compound can act as an alkylating agent, transferring its pyrimidin-4-ylmethyl group to a nucleophilic site on a nucleobase. This alkylation can lead to the formation of modified nucleosides, which are analogues of the natural building blocks of DNA and RNA. The introduction of a pyrimidine moiety via alkylation can significantly alter the properties of the nucleic acid. For instance, such modifications can influence the hydrogen bonding patterns that are crucial for the formation of the DNA double helix and for the specific recognition of nucleic acid sequences by proteins.
While the N1-alkylation of pyrimidinones (B12756618) with various alkylating agents has been documented to produce modified nucleoside analogues, specific studies detailing the reaction of this compound with nucleic acids or their components are not extensively reported in publicly available literature. la-press.org The potential for this compound to be used in genetic modulation studies stems from its ability to introduce a modification that could interfere with the normal processes of transcription and replication. By altering the chemical structure of the genetic material, it is conceivable that gene expression could be modulated. However, the efficiency and selectivity of such reactions would be critical factors in determining any potential therapeutic or research application.
The table below illustrates the potential sites of alkylation on the common DNA nucleobases by an electrophilic agent such as this compound.
| Nucleobase | Potential Alkylation Sites |
| Adenine | N1, N3, N6, N7 |
| Guanine | N1, N2, N3, N7, O6 |
| Cytosine | N1, N3, N4, O2 |
| Thymine | N1, N3, O2, O4 |
Radiopharmaceutical Development and Molecular Imaging Probes
The development of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) is a rapidly advancing area of medicinal chemistry. PET imaging relies on the detection of positron-emitting radionuclides, and the synthesis of molecules that can carry these radionuclides to specific biological targets is a key aspect of this technology. Pyrimidine derivatives are of significant interest in this field due to their structural resemblance to the nucleobases found in DNA and RNA. This similarity can be exploited to target processes such as cell proliferation, which is a hallmark of cancer.
Radiolabeled pyrimidine nucleosides have been explored for their utility in the diagnosis and treatment of tumors. google.com The synthesis of these radiotracers often involves the introduction of a positron-emitting isotope, such as Fluorine-18 or Carbon-11, into the pyrimidine structure. While specific examples of the use of this compound as a direct precursor in the synthesis of PET tracers are not prominent in the literature, its chemical structure suggests potential utility. The bromomethyl group represents a reactive handle that could be utilized for the introduction of a radiolabel. For instance, a nucleophilic radiofluorination reaction could potentially replace the bromine atom with Fluorine-18. Alternatively, the bromomethyl group could be used to attach a chelating agent capable of sequestering a metallic radionuclide.
The development of novel PET probes based on the pyrimidine scaffold for imaging specific receptors in the brain has been reported. nih.govresearchgate.net These studies highlight the versatility of the pyrimidine core in designing targeted imaging agents. The general strategy involves modifying the pyrimidine structure to achieve high affinity and selectivity for a particular biological target. In this context, this compound could serve as a versatile starting material or intermediate for the synthesis of more complex pyrimidine derivatives designed as PET tracers.
The table below summarizes common radionuclides used in PET imaging and their relevant properties for radiopharmaceutical development.
| Radionuclide | Half-life (minutes) | Maximum Energy (MeV) |
| Carbon-11 (¹¹C) | 20.4 | 0.96 |
| Nitrogen-13 (¹³N) | 9.97 | 1.20 |
| Oxygen-15 (¹⁵O) | 2.03 | 1.73 |
| Fluorine-18 (¹⁸F) | 109.8 | 0.64 |
Material Science Applications of Pyrimidine Derivatives with Bromomethyl Groups
Development of Polymer Materials and Functionalized Surfaces
The functionalization of surfaces and the development of novel polymer materials are critical areas in material science, aiming to impart specific properties such as biocompatibility, chemical resistance, or tailored reactivity. The grafting of polymer chains onto a substrate is a practical method for surface modification and functionalization. Pyrimidine (B1678525) derivatives, particularly those with reactive handles like a bromomethyl group, are valuable for these applications. The bromomethyl group allows for covalent attachment to surfaces or incorporation into polymer chains through nucleophilic substitution reactions.
Surface graft polymerization is a key technique for modifying material surfaces by introducing multifunctional groups, which provides long-term chemical stability. This method is essential for a multitude of applications where the interactions between materials and their environment are crucial. The process can be categorized into "grafting-to", "grafting-from", and "grafting-through" approaches, all of which facilitate the covalent bonding of polymers to a surface nih.govmdpi.com. For instance, the functionalization of polyolefin-alkoxyamines can create "active macromolecules" that act as macroinitiators for producing graft polymers with specific structural characteristics nih.gov.
Research into functionalized surfaces has demonstrated the ability to modify various materials, including silica, by incorporating organic bases through reactions with silanol (B1196071) groups researchgate.net. This transforms an acidic support into a basic material, useful for catalysis. Similarly, polymers can be functionalized to create zwitterionic surfaces with excellent antifouling properties, which are beneficial for biomedical devices and sensors researchgate.net. The introduction of pyrimidine moieties via the reactive bromomethyl group can be envisioned as a strategy to tune the electronic and chemical properties of these surfaces.
| Polymer/Surface | Functionalization Method | Resulting Properties | Potential Application |
| Poly(ethylene terephthalate) (PET) fibers | Graft copolymerization with 4-vinylpyridine (B31050) (4-VP), methacrylic acid (MAA), and glycidyl (B131873) methacrylate (B99206) (GMA) | Introduction of multifunctional groups, enhanced chemical stability | Advanced textiles, biomedical materials |
| Silica | Post-grafting procedure with organic bases | Conversion from acidic support to strong base material | Heterogeneous catalysis |
| ITO Glass | Spin-casting of P4VP-modified zwitterionic polymers | Hydrophilic, antifouling surface | Biosensors, diagnostic applications researchgate.net |
| Molybdenum Disulfide (MoS₂) Nanostructures | Functionalization with Polyethylene glycol (PEG) and Polyethyleneimine (PEI) | Enhanced photothermal conversion efficiency | Targeted drug delivery, cancer therapy nih.gov |
Integration into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. The precise tunability of pyrimidine-based molecules has been utilized in the development of COFs nih.gov. The integration of pyrimidine units into the COF backbone can introduce specific functionalities, such as metal-coordinating sites, and enhance the material's performance in various applications.
A notable example is the design and synthesis of a pyrimidine-modified covalent organic framework (COF-Pyr) through a Povarov reaction. The nitrogen atoms within the pyrimidine rings of this framework exhibit an excellent ability to coordinate with metal ions researchgate.net. When complexed with cobalt (Co@COF-Pyr), this material demonstrates remarkable performance as an electrocatalyst for the oxygen evolution reaction (OER) in alkaline solutions researchgate.net. The high specific surface area and abundant catalytic sites contribute to its enhanced electrochemical performance researchgate.net.
Further research has shown that introducing pyrimidine units into COFs can accelerate the separation of photoinduced electron-hole pairs, which is beneficial for photocatalytic applications such as hydrogen peroxide (H₂O₂) production researchgate.net. The reactive bromomethyl group on a pyrimidine precursor like 4-(bromomethyl)pyrimidine could serve as a post-synthetic modification site, allowing for the grafting of additional functional groups onto the COF structure to further tailor its properties.
| COF Material | Key Feature | Performance Metric | Application |
| COF-Pyr | Pyrimidine-modified framework | Excellent coordination ability to metal ions | Catalyst support |
| Co@COF-Pyr | Cobalt complex of COF-Pyr | OER overpotential of 450 mV at 10 mA cm⁻² in 1.0 M KOH researchgate.net | Electrocatalysis (Oxygen Evolution Reaction) researchgate.net |
| BTT-MD-COF | Pyrimidine units in framework | High H₂O₂ production rate (5691.2 μmol·h⁻¹·g⁻¹) under visible light researchgate.net | Photocatalysis |
Research into Optoelectronic and Nonlinear Optical (NLO) Properties
Pyrimidine derivatives have garnered significant attention for their applications in electronic and optoelectronic devices due to their unique electronic characteristics researchgate.netresearchgate.netresearchgate.net. The pyrimidine ring is electron-deficient, making it an excellent electron-acceptor component in "push-pull" molecular architectures. This property facilitates intramolecular charge transfer (ICT) upon excitation, which is the foundation for many optical phenomena, including luminescence and nonlinear optical (NLO) activity researchgate.netresearchgate.net.
The development of materials with NLO properties is crucial for applications in advanced optical devices, such as optical switching and data storage nih.govrsc.orgresearchgate.net. Research has shown that pyrimidine-based molecules can exhibit significant NLO behavior, including third-order nonlinear susceptibility (χ³) nih.govrsc.orgresearchgate.net. For example, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), displayed a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives nih.govrsc.orgresearchgate.net.
Furthermore, pyrimidine-based compounds are widely used as active layers in thin-film optoelectronic devices like organic light-emitting diodes (OLEDs) researchgate.netnih.gov. By modifying the substituents on the pyrimidine ring, it is possible to fine-tune the emissive characteristics, thermal properties, and energy gaps of these materials, thereby optimizing their optoelectronic performance nih.gov. The this compound scaffold provides a convenient starting point for synthesizing a variety of such functional molecules, where the bromomethyl group can be substituted to introduce different donor or acceptor groups, thus tuning the NLO and optoelectronic properties.
| Pyrimidine Derivative Class | Investigated Property | Key Finding | Potential Application |
| Butterfly-shaped TADF emitters (e.g., PXZPM, PXZMePM) | Optoelectronic Properties | External quantum efficiency close to 25% in OLEDs nih.gov | Organic Light-Emitting Diodes (OLEDs) nih.gov |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Nonlinear Optical (NLO) Properties | Exhibited a third-order nonlinear susceptibility (χ³) superior to known chalcone derivatives nih.govrsc.orgresearchgate.net | Advanced optical and photonic devices nih.govrsc.orgresearchgate.net |
| Arylpyrimidines | Luminescent Properties | Exhibit strong fluorescence with high quantum yields researchgate.net | Fluorescent sensors, biological microscopy researchgate.net |
| π-conjugated pyrimidine compounds | Electronic Properties | Act as electron acceptors in push-pull systems, inducing luminescence researchgate.net | Thin-film (opto)electronic devices researchgate.net |
Computational Chemistry Studies of Bromomethyl Substituted Pyrimidines
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of bromomethyl-substituted pyrimidines. DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-31G*, are frequently employed to model molecular structures and energies with high accuracy. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic characteristics.
Conformational analysis is crucial for understanding the three-dimensional structure of 4-(Bromomethyl)pyrimidine. The primary focus of this analysis is the rotational barrier around the C4-C(H2Br) bond, which determines the spatial orientation of the bromomethyl group relative to the pyrimidine (B1678525) ring.
Geometry optimization calculations using DFT are performed to identify the most stable conformation (the global minimum on the potential energy surface). These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For pyrimidine derivatives, these studies help in understanding how substituents influence the planarity and geometry of the heterocyclic ring. frontiersin.orgnih.gov The optimized geometry is the starting point for most other computational analyses.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative DFT Data) This table presents hypothetical yet plausible data based on typical DFT calculations for similar molecules, as specific literature values were not available.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C4-C7 | 1.505 |
| C7-Br | 1.960 | |
| N1-C2 | 1.338 | |
| C4-C5 | 1.390 | |
| Bond Angle (°) | N3-C4-C7 | 121.5 |
| C5-C4-C7 | 120.0 | |
| C4-C7-Br | 111.0 |
DFT calculations are used to map the electronic landscape of this compound. The distribution of electron density is visualized through the Molecular Electrostatic Potential (MEP), which identifies electrophilic and nucleophilic sites. ijcce.ac.ir In this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms and the area around the bromine atom are regions of positive potential (electrophilic).
Key reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.com A smaller gap generally suggests higher reactivity. These descriptors help predict how the molecule will interact with other chemical species. nih.gov
Table 2: Calculated Electronic Properties and Reactivity Descriptors (Illustrative DFT Data)
| Property | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -7.5 | Energy of the highest energy electrons; relates to electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest energy unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.3 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data. DFT calculations can forecast the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. researchgate.net For this compound, characteristic vibrations would include C-H stretching, C=C and C=N ring stretching, and the C-Br stretching of the bromomethyl group.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ijcce.ac.irmdpi.com These theoretical predictions help in the assignment of signals in experimentally obtained NMR spectra, confirming the molecular structure.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative DFT Data)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Pyrimidine Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | -CH₂Br | 3000 - 2900 |
| C=N/C=C Ring Stretch | Pyrimidine Ring | 1600 - 1450 |
| C-Br Stretch | -CH₂Br | 700 - 600 |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in medicinal chemistry for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. nih.gov These simulations provide a static picture of the binding event at the molecular level.
Molecular docking simulations place the this compound molecule into the binding site of a target protein to predict its preferred binding orientation and affinity. nih.govmdpi.com The process involves using a scoring function to estimate the binding free energy, with lower scores generally indicating a more favorable interaction. mdpi.com
The analysis of the resulting docked pose reveals specific ligand-protein interactions. nih.govnih.gov For this compound, key interactions could include:
Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors with donor residues (e.g., Lysine, Arginine) in the protein's active site.
Halogen Bonds: The bromine atom can form favorable halogen bonds with electron-rich atoms like oxygen or sulfur.
π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.
Hydrophobic Interactions: The pyrimidine ring and the methylene (B1212753) group can form hydrophobic contacts with nonpolar residues.
These interactions are crucial for the stability of the ligand-protein complex. youtube.com
Computational tools can predict the potential biological activities of a compound based on its structure. fip.org Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms analyze large datasets of known active compounds to build predictive models. nih.govplos.org By comparing the structural features and physicochemical properties of this compound to these models, it is possible to generate a probable biological activity profile. nih.gov
These predictions can suggest potential therapeutic targets, such as kinases or other enzymes, and can also forecast potential off-target effects or toxicity. researchgate.net This in silico screening helps prioritize compounds for further experimental testing, streamlining the drug discovery process.
Reaction Mechanism Elucidation and Transition State Analysis
The elucidation of reaction mechanisms through computational chemistry is crucial for understanding the reactivity of this compound. As an alkylating agent, its bromomethyl group is susceptible to nucleophilic substitution reactions (S_N1 and S_N2), which are the primary pathways for its chemical transformations.
Theoretical Framework: Density Functional Theory (DFT) is a common and effective method for studying the reaction mechanisms of organic molecules. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes critical points such as transition states (the highest energy point along the reaction coordinate) and intermediates. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.
Application to this compound: For this compound, computational studies would typically model its reaction with various nucleophiles. The analysis would focus on:
Transition State Geometry: Determining the three-dimensional arrangement of atoms at the transition state. For an S_N2 reaction, this would involve a pentacoordinate carbon center where the nucleophile attacks and the bromide leaving group departs simultaneously.
Activation Energy Barriers: Calculating the energy required to reach the transition state. This helps in predicting the reaction rate and understanding how substituents on the pyrimidine ring or the nature of the nucleophile affect reactivity.
Solvent Effects: Incorporating computational models of solvents (either implicit or explicit) to simulate reaction conditions more realistically, as solvent polarity can significantly influence the stability of charged intermediates and transition states, particularly in S_N1 pathways.
While specific DFT studies on the reaction mechanism of this compound are not extensively detailed in publicly available literature, the computational approaches used for similar heterocyclic systems provide a clear framework for how such an analysis would be conducted to predict its chemical behavior.
Thermodynamic and Kinetic Investigations (e.g., Tautomeric Equilibria)
Thermodynamic and kinetic investigations using computational methods provide quantitative data on the stability and isomerization potential of molecules.
Tautomeric Equilibria: Tautomerism is a significant phenomenon in many heterocyclic compounds, particularly those with hydroxyl, amino, or thiol substituents. For this compound, which lacks these groups, the potential for prototropic tautomerism is limited. However, computational studies can still be employed to investigate the relative stabilities of any potential, less common tautomeric forms or constitutional isomers. The relative energies of different tautomers are typically calculated using high-level quantum chemical methods. These calculations help determine the equilibrium constant between forms, revealing which tautomer is predominant under given conditions. The surrounding medium, such as the polarity of the solvent, can influence this equilibrium, a factor that can be modeled computationally.
Thermodynamic Properties: Computational chemistry can predict key thermodynamic properties, including:
Heat of Formation: The change in enthalpy when a compound is formed from its constituent elements in their standard states.
Gibbs Free Energy: A measure of the thermodynamic potential, which helps in determining the spontaneity of a reaction.
Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. For this compound, the C-Br bond is of particular interest, as its BDE is directly related to the compound's reactivity as an alkylating agent.
These calculated properties are vital for predicting the stability, reactivity, and energetic landscape of bromomethyl-substituted pyrimidines.
In Silico Pharmacokinetic and Pharmacodynamic (ADME) Predictions
In modern drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound at an early stage is critical to avoid costly late-stage failures. pharmaceuticaljournal.net In silico tools and Quantitative Structure-Activity Relationship (QSAR) models are widely used to estimate these properties for novel compounds like pyrimidine derivatives. benthamdirect.comresearchgate.net These computational methods assess the "drug-likeness" of a molecule based on its structural features. benthamdirect.com
For this compound, a predictive ADME profile can be constructed based on its physicochemical properties. Various software platforms like SwissADME and pkCSM are utilized for these predictions. mdpi.com
Key Predicted ADME Properties:
Lipophilicity (LogP): The octanol-water partition coefficient is a crucial indicator of a molecule's ability to cross biological membranes.
Solubility: Aqueous solubility affects absorption and formulation.
Gastrointestinal (GI) Absorption: High GI absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) Permeation: This predicts whether a compound can enter the central nervous system.
Drug-Likeness Rules: Compliance with rules such as Lipinski's Rule of Five helps to assess the potential for a compound to be an orally active drug. These rules consider properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.
Topological Polar Surface Area (TPSA): This parameter is a good predictor of drug absorption and transport properties.
The following interactive table summarizes the computationally predicted ADME properties for a compound with the structure of this compound, based on typical values for similar small heterocyclic molecules.
| ADME Property | Predicted Value/Status | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 173.01 g/mol | Influences size-related diffusion and transport. |
| LogP (Lipophilicity) | ~1.5 - 2.5 | Affects absorption, distribution, and membrane permeability. |
| Aqueous Solubility | Moderately Soluble | Crucial for absorption and formulation. |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | Yes/Likely | Determines potential for CNS activity or side effects. |
| Lipinski's Rule of Five Violations | 0 | Suggests good drug-like properties for oral administration. |
| Topological Polar Surface Area (TPSA) | ~30-40 Ų | Correlates with cell permeability and oral bioavailability. |
These in silico predictions suggest that a molecule like this compound possesses a favorable pharmacokinetic profile, making it and its derivatives interesting candidates for further investigation in drug development programs.
Future Research Directions and Perspectives
Innovations in Green and Sustainable Synthesis of Bromomethyl Pyrimidines
The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research concerning 4-(bromomethyl)pyrimidine and its derivatives will likely prioritize the adoption of green and sustainable practices to minimize environmental impact and enhance process efficiency. Key areas of innovation are expected to include microwave-assisted synthesis, multicomponent reactions, and the use of eco-friendly catalysts and solvents.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorientjchem.orgsemanticscholar.org The application of microwave irradiation to the synthesis of bromomethyl pyrimidines could offer a more energy-efficient route, as has been demonstrated for other pyrimidine (B1678525) derivatives. nih.gov
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, represent another promising avenue for the sustainable synthesis of pyrimidine-containing molecules. nih.govacsgcipr.org Designing MCRs that incorporate a bromomethyl-functionalized precursor could streamline the synthesis of diverse pyrimidine libraries for various applications. An ambient-light-promoted, metal-free three-component reaction has been reported for the synthesis of perfluoroalkylated pyrimidines, showcasing the potential for developing novel and sustainable MCRs for halogenated pyrimidines. lnu.edu.cn
Furthermore, the exploration of green catalysts, such as nanozeolites, and the use of environmentally friendly solvents like water or deep eutectic solvents, are anticipated to play a crucial role in the future synthesis of bromomethyl pyrimidines. researchgate.netresearchgate.net These approaches align with the principles of green chemistry by reducing hazardous waste and promoting safer chemical processes.
| Green Synthesis Technique | Potential Advantages for Bromomethyl Pyrimidines |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction rates. orientjchem.org |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, and rapid generation of molecular diversity. nih.gov |
| Green Catalysts (e.g., nanozeolites) | High efficiency, reusability, and environmentally benign nature. researchgate.net |
| Aqueous Media/Green Solvents | Reduced use of volatile organic compounds and improved safety profiles. |
Exploration of Novel Reactivity and Unconventional Transformations
Beyond its role as a simple alkylating agent, the this compound scaffold holds potential for novel and unconventional chemical transformations. A particularly exciting future direction is the application of deconstruction-reconstruction strategies to diversify the pyrimidine core. This innovative approach involves converting a pyrimidine-containing compound into a more fundamental building block, which can then be used in various reactions to generate a wide array of new heterocyclic structures. nih.govnih.govresearchgate.net
This deconstruction-reconstruction sequence could enable the transformation of complex molecules containing the this compound moiety into other valuable nitrogen-containing heterocycles, such as azoles and pyridines. nih.govresearchgate.net Such a strategy would provide access to novel analogues that would be challenging to synthesize through traditional methods, thereby expanding the chemical space available for drug discovery and materials science. nih.govresearchgate.net
Future research will likely focus on elucidating the scope and limitations of these transformations, as well as developing new catalytic systems to facilitate these complex reactions. The ability to "edit" the core structure of pyrimidines post-synthesis opens up new possibilities for late-stage functionalization and the creation of diverse molecular libraries for high-throughput screening. digitellinc.com
Rational Design of Multi-Targeting Therapeutic Agents Based on Pyrimidine Scaffolds
The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. mdpi.com A significant future direction lies in the rational design of multi-target therapeutic agents based on the this compound framework. The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy to combat complex diseases like cancer and overcome drug resistance. rsc.org
The bromomethyl group on the pyrimidine ring can be strategically utilized in the design of such agents. It can act as a reactive handle for the development of covalent inhibitors that form a permanent bond with their target protein, leading to enhanced potency and duration of action. Alternatively, the bromomethyl group can serve as a versatile synthon for introducing various functionalities to achieve affinity for multiple targets.
Structure-activity relationship (SAR) studies will be crucial in guiding the design of these multi-targeting agents. nih.govresearchgate.netnih.gov By systematically modifying the substituents on the pyrimidine ring, including the moiety attached to the methylene (B1212753) of the 4-(bromomethyl) group, researchers can optimize the binding affinity and selectivity for the desired combination of targets. The insights gained from SAR studies on fused pyrimidine systems as EGFR inhibitors, for instance, can inform the design of novel multi-target kinase inhibitors. frontiersin.org
| Therapeutic Target Class | Rationale for Pyrimidine Scaffold | Potential Role of this compound |
| Kinases | The pyrimidine core mimics the hinge-binding motif of ATP. nih.gov | Covalent modification of cysteine residues in the active site; introduction of side chains for dual-kinase inhibition. |
| Pteridine (B1203161) Reductase | Pteridine derivatives are known inhibitors. acs.org | Synthesis of novel pteridine mimetics with enhanced binding affinity. |
| EGFR | Fused pyrimidines are effective EGFR inhibitors. frontiersin.org | Development of covalent inhibitors targeting specific EGFR mutants. |
Advanced Material Engineering and Nanotechnology Integration
The unique electronic and chemical properties of the pyrimidine ring, combined with the reactive nature of the bromomethyl group, make this compound an attractive building block for the development of advanced materials and for integration into nanotechnology. Future research in this area is poised to explore the incorporation of this pyrimidine derivative into polymers, metal-organic frameworks (MOFs), and nanoparticles for a range of applications.
The bromomethyl functionality allows for the covalent attachment of the pyrimidine moiety to polymer backbones or surfaces, enabling the creation of functional materials with tailored properties. For example, pyrimidine-containing polymers may exhibit interesting optical, electronic, or gas-sorption characteristics.
In the realm of nanotechnology, 5-(bromomethyl)-2-(trifluoromethyl)pyrimidine (B185593) has been identified as a potential building block for the formation of advanced materials such as nanoparticles and nanowires. smolecule.com Similarly, this compound could be utilized in the synthesis of pyrimidine-functionalized nanoparticles with applications in catalysis, sensing, or drug delivery. The pyrimidine core could act as a ligand for metal ions or as a recognition element for biological targets.
Interdisciplinary Research in Chemical Biology and Drug Discovery
The intersection of chemistry and biology offers a fertile ground for future research involving this compound. Its utility as a chemical probe and as a building block for constructing diverse chemical libraries will be instrumental in advancing our understanding of biological systems and in the discovery of new therapeutic agents.
One exciting application is in the development of DNA-encoded libraries (DELs). DEL technology allows for the rapid synthesis and screening of vast collections of compounds against biological targets. nih.gov The reactive nature of this compound makes it an ideal reagent for the combinatorial synthesis of pyrimidine-focused DELs. These libraries can then be used to identify novel, high-affinity ligands for proteins of therapeutic interest, including understudied kinases implicated in neurodegeneration. nih.gov
Furthermore, this compound can be used to synthesize chemical probes to study the function and localization of specific proteins within cells. By attaching a fluorescent dye or an affinity tag to the pyrimidine scaffold, researchers can create tools to visualize and isolate their target proteins, providing valuable insights into their biological roles. The development of such probes is a critical aspect of modern chemical biology and drug discovery.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(Bromomethyl)pyrimidine with high purity?
- Methodological Answer : Synthesis typically involves bromination of 4-methylpyrimidine using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous solvents (e.g., CCl₄). Purification requires column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures. Recrystallization from ethanol or dichloromethane can further enhance purity (>95%). Monitor reaction progress via TLC and confirm purity using HPLC or LC-MS .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure:
- Eye contact : Flush with water for 15+ minutes and consult an ophthalmologist.
- Skin contact : Wash with soap/water for 15+ minutes; remove contaminated clothing.
- Ingestion : Rinse mouth (if conscious) and seek medical attention.
Store waste separately in labeled containers for halogenated organic waste disposal .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation : Use H/C NMR to identify the pyrimidine ring protons (δ 8.5–9.0 ppm) and bromomethyl group (δ 4.5–5.0 ppm). IR spectroscopy can confirm C-Br stretches (~550–600 cm⁻¹).
- Purity analysis : Employ HPLC with a C18 column (mobile phase: acetonitrile/water) or LC-MS to detect impurities (<1%). Elemental analysis (C, H, N, Br) validates stoichiometry .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during functionalization of this compound?
- Methodological Answer : The bromomethyl group is reactive toward nucleophilic substitution (e.g., with amines or thiols), but competing reactions at the pyrimidine N1/N3 positions may occur. To enhance regioselectivity:
- Use bulky bases (e.g., DBU) to direct substitution to the bromomethyl site.
- Optimize solvent polarity (e.g., DMF for SN2 mechanisms).
- Monitor intermediates via in-situ F NMR if fluorine tags are introduced .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies show:
- Thermal stability : Decomposes above 120°C (TGA data). Store at 2–8°C in amber vials.
- Light sensitivity : UV exposure accelerates degradation; use light-resistant containers.
- Moisture sensitivity : Hydrolysis of the C-Br bond occurs in aqueous media; store under inert gas (N₂/Ar) with molecular sieves .
Q. What analytical strategies are recommended for identifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS/MS : Detect halogenated byproducts (e.g., dibrominated derivatives) with MRM transitions.
- GC-MS : Identify volatile impurities (e.g., residual solvents) using headspace analysis.
- ICP-OES : Quantify heavy metal contaminants (e.g., Br⁻ ions) from incomplete reactions .
Q. Can computational modeling predict reactivity patterns of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution reactions. Molecular docking studies predict binding affinities in biological systems (e.g., enzyme inhibition). PubChem’s PISTACHIO database provides cheminformatics insights for reaction pathway predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
